1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid
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Overview
Description
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is an organic compound with a unique structure that combines a cyclopropane ring with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 2-methyl-4-pyridinecarboxaldehyde with diazomethane under acidic conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of flow reactors to ensure consistent quality and yield. The choice of method depends on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropane ring into a more stable alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alkanes, and various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-pyridinecarboxylic acid: Lacks the cyclopropane ring, making it less rigid.
Cyclopropanecarboxylic acid: Does not contain the pyridine moiety, limiting its potential interactions in biological systems.
4-Methyl-2-pyridinecarboxylic acid: Similar structure but different substitution pattern, affecting its chemical reactivity and applications.
Uniqueness
1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the pyridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
1060806-15-6 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-methylpyridin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-7-6-8(2-5-11-7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) |
InChI Key |
SUTDMQTZKILBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
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